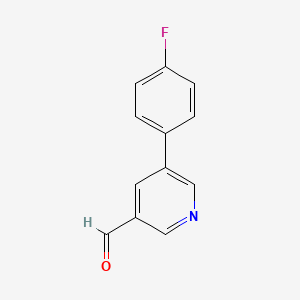

5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBCBWOHFSIXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432188 | |

| Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381684-96-4 | |

| Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

CAS Number: 381684-96-4

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

This compound, also known as 5-(4-Fluorophenyl)nicotinaldehyde, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 381684-96-4 | [1][2] |

| Molecular Formula | C₁₂H₈FNO | [1] |

| Molecular Weight | 201.2 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes common in pyridine chemistry. A prevalent method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Approach

This approach typically involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with an aryl halide. For the synthesis of this compound, this would involve the coupling of a 5-halopyridine-3-carbaldehyde derivative with a (4-fluorophenyl)boronic acid.

A general workflow for such a synthesis is depicted below:

Experimental Protocol (General Example):

-

To a reaction vessel, add the 5-halopyridine-3-carbaldehyde derivative, (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., 0.005-0.05 mol %), and a base (e.g., sodium carbonate or potassium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

The reaction mixture is then heated, typically to reflux, and stirred for a period of time until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous work-up.

-

The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred from related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and fluorophenyl rings. A distinct singlet for the aldehyde proton would be expected further downfield (around 10.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine and fluorophenyl rings, with the carbon of the aldehyde group appearing at a characteristic downfield shift (typically in the range of 185-200 ppm). The carbon atom attached to the fluorine will likely show a coupling constant (J-coupling).

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.2 g/mol ).

Applications in Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The aldehyde functionality provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Potential as an Enzyme Inhibitor

Derivatives of nicotinaldehyde have been investigated for their potential to inhibit various enzymes. For instance, some pyridine derivatives have shown inhibitory activity against phosphodiesterases (PDEs) and succinate dehydrogenase, enzymes implicated in various diseases including cancer and fungal infections.[5][6]

Experimental Protocol: Enzyme Inhibition Assay (General)

A general workflow for an enzyme inhibition assay is presented below:

A typical protocol would involve:

-

Preparation of a reaction buffer containing the target enzyme.

-

Addition of varying concentrations of the test compound (this compound or its derivatives).

-

Initiation of the enzymatic reaction by adding the substrate.

-

Monitoring the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculating the percentage of inhibition at each compound concentration and determining the half-maximal inhibitory concentration (IC₅₀) value.

Role in Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the provided search results, its potential as an enzyme inhibitor suggests it could modulate various cellular signaling cascades. For example, inhibition of phosphodiesterases would lead to an increase in intracellular levels of cyclic AMP or cyclic GMP, which are key second messengers in numerous signaling pathways. Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Its chemical structure, combining the versatile pyridine core with a fluorophenyl moiety and a reactive aldehyde group, offers numerous possibilities for the development of new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 5-(4-FLUOROPHENYL)-PYRIDINE-3-CARBOXALDEHYDE | CymitQuimica [cymitquimica.com]

- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

In-depth Technical Guide: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyridine ring substituted with a fluorophenyl group and an aldehyde, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a summary of the known biological activities of related pyridine derivatives, particularly in the context of anticancer research. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 5-(4-fluorophenyl)nicotinaldehyde, possesses the chemical formula C12H8FNO.[1] The presence of the fluorine atom and the polar pyridine and aldehyde groups influences its physicochemical properties, which are crucial for its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H8FNO | [1] |

| Molecular Weight | 201.2 g/mol | [1] |

| CAS Number | 381684-96-4 | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature | |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the fluorophenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

-

13C NMR: The carbon NMR spectrum would display signals for the twelve carbon atoms, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm-1.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] In this case, 5-bromonicotinaldehyde is coupled with 4-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of 5-arylnicotinaldehydes and can be adapted for the specific synthesis of this compound.[4]

Materials:

-

5-Bromonicotinaldehyde

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flask, combine 5-bromonicotinaldehyde (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a suitable base (2 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.[4]

Diagram 1: Suzuki-Miyaura Cross-Coupling Reaction Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in the available literature, the pyridine scaffold is a well-established pharmacophore in a multitude of therapeutic agents. Pyridine derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential of Pyridine Derivatives

Numerous studies have highlighted the potential of pyridine-containing compounds as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Diagram 2: Generalized Signaling Pathway Inhibition by Pyridine Derivatives

Caption: A simplified diagram showing how pyridine derivatives may inhibit key cancer signaling pathways.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)[5]

-

Complete cell culture medium

-

This compound (or its derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling provides a robust and efficient method for its preparation. While further research is needed to elucidate the specific biological activities and mechanisms of action of this particular compound, the broader class of pyridine derivatives continues to be a rich source of inspiration for the development of new anticancer agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of this compound and its analogues.

References

- 1. calpaclab.com [calpaclab.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. journaljpri.com [journaljpri.com]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

In-depth Technical Guide: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties and relevant data for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a heterocyclic building block of interest in synthetic and medicinal chemistry.

Core Chemical Properties

This compound, also known as 5-(4-Fluorophenyl)nicotinaldehyde, is a bi-aryl compound featuring a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group. Its structural characteristics make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Physical and Chemical Data

The available quantitative and qualitative data for this compound are summarized below. It is important to note that while identifiers and basic properties are well-documented by chemical suppliers, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature[1].

| Property | Data | Citations |

| Molecular Formula | C₁₂H₈FNO | [1][2][3] |

| Molecular Weight | 201.2 g/mol | [2] |

| CAS Number | 381684-96-4 | [1][2][3][4] |

| Appearance | Solid | [3] |

| Purity | ≥95% - 97% (as per suppliers) | [2][3] |

| Melting Point | Not Available (N/A) | [1] |

| Boiling Point | Not Available (N/A) | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| IUPAC Name | This compound | |

| Synonyms | 5-(4-Fluorophenyl)nicotinaldehyde, 5-(4-fluorophenyl)-3-pyridinecarbaldehyde | [3] |

| InChI | InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | [3] |

| InChIKey | LGBCBWOHFSIXOW-UHFFFAOYSA-N | |

| SMILES | O=Cc1cncc(c1)c2ccc(F)cc2 |

Spectroscopic Data

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, its structure suggests a synthetic strategy based on standard cross-coupling reactions. A common and plausible method would be the Suzuki coupling of a pyridine precursor with a fluorophenylboronic acid, followed by or preceded by the introduction of the aldehyde group.

The diagram below illustrates a representative synthetic workflow for this class of compound. This is a generalized pathway and not a cited experimental protocol.

Caption: Plausible Suzuki coupling route for synthesis.

Role in Drug Discovery and Development

While no specific biological activities or signaling pathway involvements have been published for this compound itself, it belongs to a class of fluorinated bi-aryl heterocyclic compounds that are of significant interest in medicinal chemistry. The fluorophenyl moiety is a common feature in many drug candidates, often introduced to enhance metabolic stability or binding affinity. The pyridine-3-carbaldehyde portion serves as a versatile chemical handle for further synthetic modifications.

This compound is best described as a "building block" used in the early stages of drug discovery, such as in the creation of compound libraries for high-throughput screening or in lead optimization campaigns.

The diagram below illustrates the logical flow of how a building block like this is utilized in a typical drug discovery pipeline.

Caption: Role of a building block in drug discovery.

Safety Information

Based on supplier safety data sheets, this compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis predominantly relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. An alternative route involving the oxidation of the corresponding alcohol is also discussed.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins two key building blocks: 5-bromopyridine-3-carbaldehyde and (4-fluorophenyl)boronic acid.

The general transformation is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocols

Materials:

-

5-Bromopyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv)

-

(4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol, 5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine-3-carbaldehyde, (4-fluorophenyl)boronic acid, and the base.[1]

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[1]

-

Add the degassed solvent mixture to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.[1]

Quantitative Data

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of 5-bromonicotinaldehyde with different arylboronic acids, which can serve as a starting point for optimization.[1]

| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good | [1] |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Good | [1] |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | High | [1] |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | High | [1] |

Note: Yields are dependent on the specific arylboronic acid used and other reaction parameters.

Alternative Synthesis Pathway: Oxidation of (5-(4-Fluorophenyl)pyridin-3-yl)methanol

An alternative route to this compound involves the oxidation of the corresponding alcohol, (5-(4-fluorophenyl)pyridin-3-yl)methanol. This alcohol can be synthesized via a Suzuki-Miyaura coupling between 5-bromo-3-(hydroxymethyl)pyridine and (4-fluorophenyl)boronic acid.

The two-step process is outlined below:

Figure 2: Alternative two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of (5-(4-fluorophenyl)pyridin-3-yl)methanol

This step would follow a similar Suzuki-Miyaura coupling protocol as described above, substituting 5-bromopyridine-3-carbaldehyde with 5-bromo-3-(hydroxymethyl)pyridine.

Step 2: Oxidation of (5-(4-fluorophenyl)pyridin-3-yl)methanol

Various oxidizing agents can be employed for the conversion of the alcohol to the aldehyde. A common and mild oxidizing agent is manganese dioxide (MnO₂).

General Procedure for Oxidation:

-

Dissolve (5-(4-fluorophenyl)pyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane, chloroform, or acetone).

-

Add an excess of activated manganese dioxide to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ and the substrate.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake with the solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as the most direct and efficient method for the synthesis of this compound. The reaction is highly versatile and can be optimized by screening various palladium catalysts, bases, and solvent systems. The alternative pathway through the oxidation of the corresponding alcohol provides another viable route, particularly if the alcohol intermediate is readily available. This guide provides the foundational knowledge and experimental frameworks necessary for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

IUPAC Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest to researchers and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and an analysis of the biological significance of related pyridine derivatives.

Compound Identification and Properties

This compound, also known by its synonym 5-(4-Fluorophenyl)nicotinaldehyde, is a substituted pyridine derivative. The presence of the fluorophenyl group and the aldehyde functionality makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| Synonyms | 5-(4-Fluorophenyl)nicotinaldehyde, 5-(4-Fluorophenyl)-3-pyridinecarboxaldehyde | Internal |

| CAS Number | 381684-96-4 | Internal |

| Molecular Formula | C₁₂H₈FNO | Internal |

| Molecular Weight | 201.2 g/mol | Internal |

| Appearance | Solid | [CymitQuimica] |

| Purity | ≥95% | [CymitQuimica] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method involves the reaction of an organoboron compound with an organic halide and is favored for its mild conditions and tolerance of various functional groups. In this case, 5-bromonicotinaldehyde is coupled with 4-fluorophenylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinaldehyde, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the 4-fluorophenyl group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final carbon-carbon bond of the product, regenerating the Pd(0) catalyst.

Experimental Protocol

The following is a general procedure for the synthesis of this compound. Optimization may be required for specific laboratory conditions.

Materials:

-

5-Bromonicotinaldehyde

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a reaction vessel, combine 5-bromonicotinaldehyde (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Catalyst Addition: Introduce the palladium catalyst (typically 1-5 mol%) to the mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Analogous Compounds)

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Aldehyde proton (δ 9.5-10.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Aldehyde carbonyl carbon (δ 190-200 ppm) |

| IR (cm⁻¹) | C=O stretch (aldehyde) ~1700, C-F stretch ~1200-1100, Aromatic C-H and C=C stretches |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 201.06 |

Biological and Medicinal Significance

While specific biological activity for this compound has not been extensively reported, the pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorophenyl group can often enhance metabolic stability and binding affinity to biological targets.

Derivatives of 5-aryl pyridines have been investigated for various therapeutic applications. For instance, some have shown potential as inhibitors of enzymes such as kinases, which are crucial in cancer cell signaling pathways. The aldehyde group also serves as a versatile handle for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. Its synthesis is readily achieved through the robust Suzuki-Miyaura cross-coupling reaction. While detailed biological data for this specific compound is limited, its structural motifs suggest that it is a promising starting point for the development of novel bioactive molecules. Further research into its pharmacological properties is warranted to fully elucidate its therapeutic potential.

A Comprehensive Technical Guide to the Structural Elucidation of 5-(4-Fluorophenyl)nicotinaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)nicotinaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a derivative of nicotin-aldehyde, it serves as a versatile building block in the synthesis of more complex molecular architectures. Accurate structural elucidation is paramount to understanding its chemical reactivity, biological activity, and physical properties. This guide provides an in-depth overview of the analytical techniques and expected data for the unambiguous confirmation of its molecular structure.

The compound is identified by the following primary identifiers:

-

IUPAC Name: 5-(4-fluorophenyl)pyridine-3-carbaldehyde[1]

The core structure consists of a pyridine ring substituted with an aldehyde group at the 3-position and a 4-fluorophenyl group at the 5-position. The following sections detail the expected outcomes from key analytical methodologies used to confirm this arrangement.

Molecular Structure and Connectivity

The structural confirmation of 5-(4-Fluorophenyl)nicotinaldehyde relies on a combination of spectroscopic techniques that together provide a complete picture of atomic connectivity and functional group arrangement.

Caption: 2D Chemical Structure of 5-(4-Fluorophenyl)nicotinaldehyde.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, which aids in confirming the elemental composition. For 5-(4-Fluorophenyl)nicotinaldehyde, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₈FNO.

Table 1: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z | Description |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₉FNO⁺ | 202.0668 | ~202.0668 | Molecular Ion (Protonated) |

| [M]⁺ | C₁₂H₈FNO⁺ | 201.0590 | ~201.0590 | Molecular Ion |

| [M-CHO]⁺ | C₁₁H₈FN⁺ | 173.0641 | ~173.0641 | Loss of the formyl radical |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.0348 | ~95.0348 | Fluorophenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the aldehyde and aromatic moieties.

Table 2: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |

| ~2820 and ~2720 | Medium, Sharp | C-H Stretch | Aldehyde C-H[4][5] |

| ~1705-1715 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde[5] |

| ~1580-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1220-1260 | Strong | C-F Stretch | Aryl-Fluoride |

| ~830-850 | Strong | C-H Bend | 1,4-disubstituted (para) ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete map of the carbon and hydrogen framework and confirm the position of the fluorine atom.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~9.2 | Doublet (d) | 1H | Pyridine H-2 |

| ~8.8 | Doublet (d) | 1H | Pyridine H-6 |

| ~8.4 | Triplet (t) | 1H | Pyridine H-4 |

| ~7.6-7.7 | Multiplet (m) | 2H | Phenyl H-2', H-6' |

| ~7.2-7.3 | Multiplet (m) | 2H | Phenyl H-3', H-5' |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~163.0 (d, J_CF ≈ 250 Hz) | Phenyl C-4' (bearing F) |

| ~155.0 | Pyridine C-2 |

| ~151.0 | Pyridine C-6 |

| ~138.0 | Pyridine C-4 |

| ~134.0 | Pyridine C-5 |

| ~132.0 | Pyridine C-3 |

| ~130.0 (d, J_CF ≈ 8 Hz) | Phenyl C-2', C-6' |

| ~129.0 | Phenyl C-1' |

| ~116.0 (d, J_CF ≈ 22 Hz) | Phenyl C-3', C-5' |

Table 5: Predicted ¹⁹F NMR Chemical Shift (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -113.0 | Multiplet | Aromatic Fluorine |

Experimental Workflow and Protocols

The confirmation of the structure of 5-(4-Fluorophenyl)nicotinaldehyde follows a standardized workflow that integrates multiple analytical techniques.

Caption: Workflow for the Structural Elucidation of a Novel Compound.

General Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

-

Data Acquisition: The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500.[6]

-

Data Analysis: The resulting spectrum is analyzed to find the [M+H]⁺ peak, and its measured mass is compared to the theoretical mass calculated for the C₁₂H₉FNO⁺ formula.

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-650 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The positions and shapes of absorption bands are correlated with known frequencies for specific functional groups.[7][8]

General Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a proton-decoupled experiment is standard.

-

Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

Data Integration and Structure Confirmation

The definitive structure of 5-(4-Fluorophenyl)nicotinaldehyde is confirmed by the convergence of data from all analytical techniques.

Caption: Integrated Spectroscopic Evidence for Structure Confirmation.

-

Mass Spectrometry confirms the elemental composition and molecular weight.

-

IR Spectroscopy provides direct evidence for the presence of the key aldehyde, aromatic ring, and aryl-fluoride functional groups.

-

NMR Spectroscopy offers unambiguous proof of the substitution pattern. The distinct signals for the aldehyde proton, the three pyridine protons, and the two sets of phenyl protons, along with their couplings, confirm the 5-(4-fluorophenyl)-3-carbaldehyde arrangement. The ¹⁹F NMR signal confirms the presence and chemical environment of the fluorine atom.

Together, these data points provide a robust and unequivocal elucidation of the molecular structure of 5-(4-Fluorophenyl)nicotinaldehyde.

References

- 1. americanelements.com [americanelements.com]

- 2. 5-(4-FLUOROPHENYL)-PYRIDINE-3-CARBOXALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Identity and Properties

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde Synonyms: 5-(4-Fluorophenyl)nicotinaldehyde[1][2] CAS Number: 381684-96-4[1][2][3] Molecular Formula: C₁₂H₈FNO[1][2] Molecular Weight: 201.2 g/mol [1]

Chemical Structure:

| Property | Value | Source |

| Molecular Weight | 201.1964 | [2] |

| Purity | Typically ≥95-97% | [1][2] |

| Appearance | Expected to be a solid | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - |

| Pyridine H2 | 9.0 - 9.2 | Singlet (s) or Doublet (d) | ~2.0-3.0 |

| Pyridine H4 | 8.8 - 9.0 | Singlet (s) or Doublet (d) | ~2.0-3.0 |

| Pyridine H6 | 8.6 - 8.8 | Singlet (s) or Doublet (d) | ~2.0-3.0 |

| Fluorophenyl H (ortho to F) | 7.1 - 7.3 | Triplet (t) | ~8.0-9.0 |

| Fluorophenyl H (meta to F) | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.0-9.0, ~5.0-6.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 193 |

| Pyridine C5 | 135 - 138 |

| Pyridine C3 | 132 - 135 |

| Pyridine C2 | 152 - 155 |

| Pyridine C4 | 150 - 153 |

| Pyridine C6 | 155 - 158 |

| Fluorophenyl C1' (ipso) | 133 - 136 (d, J ≈ 3-4 Hz) |

| Fluorophenyl C2'/C6' | 129 - 132 (d, J ≈ 8-9 Hz) |

| Fluorophenyl C3'/C5' | 115 - 118 (d, J ≈ 21-22 Hz) |

| Fluorophenyl C4' | 162 - 165 (d, J ≈ 245-250 Hz) |

Mass Spectrometry (MS)

| m/z | Predicted Identity |

| 201 | [M]⁺ (Molecular Ion) |

| 200 | [M-H]⁺ |

| 172 | [M-CHO]⁺ |

| 120 | [C₇H₄F]⁺ (Fluorophenyl fragment) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium (often two bands) |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong |

| C=C and C=N stretch (aromatic rings) | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1250 - 1100 | Strong |

| C-H bend (out-of-plane) | 900 - 675 | Medium to Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of ¹³C. A relaxation delay of 2-5 seconds is common.

-

Process the data similarly to the ¹H spectrum, with chemical shifts referenced to the deuterated solvent signal or TMS.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample directly via a direct insertion probe or, if sufficiently volatile, dissolve it in a volatile solvent (e.g., dichloromethane, methanol) for injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight, for example, from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to elucidate the structure of the fragments.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide summarizes available information from commercial suppliers and provides general experimental protocols for the determination of key physical properties.

Core Physical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the readily available information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO | [1][2] |

| Molecular Weight | 201.2 g/mol | [1][2] |

| CAS Number | 381684-96-4 | [1][3] |

| Appearance | Solid (form not specified) | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

While specific experimental values for the melting point, boiling point, and solubility of this compound are not detailed in the surveyed literature, standard organic chemistry methodologies can be employed for their determination.

Synthesis

The synthesis of this compound is not explicitly described in the available search results. However, a plausible and common method for its preparation would be the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This would likely involve the palladium-catalyzed reaction of a 5-halopyridine-3-carbaldehyde (e.g., 5-bromopyridine-3-carbaldehyde) with 4-fluorophenylboronic acid in the presence of a suitable base and phosphine ligand.

Hypothetical Synthetic Workflow:

Caption: Hypothetical Suzuki coupling synthesis route.

Characterization

Following synthesis, the identity and purity of the compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the connectivity of the pyridine and fluorophenyl rings.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Determination of Physical Properties

Melting Point:

The melting point of the solid compound can be determined using a standard melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point:

As the compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures. A common method involves using a distillation apparatus under vacuum, with the boiling point being the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

Solubility:

The solubility of this compound can be determined in a range of solvents relevant to drug development and organic synthesis (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane). A standard procedure involves adding a known mass of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved compound is then measured, often by techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

The search results did not provide specific information on the biological activity or involvement of this compound in any signaling pathways. However, substituted pyridine scaffolds are common in pharmacologically active molecules. For instance, various pyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents.[10][11] Further research would be required to elucidate the specific biological targets and mechanisms of action for this particular compound.

General Drug Discovery Workflow:

References

- 1. calpaclab.com [calpaclab.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 5-(4-FLUOROPHENYL)-PYRIDINE-3-CARBOXALDEHYDE | CymitQuimica [cymitquimica.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, unlocking significant improvements in drug efficacy, safety, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and development of fluorinated pyridine derivatives, offering detailed experimental protocols, quantitative biological data, and a mechanistic exploration of their therapeutic action.

The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to the pyridine core. These advantages include:

-

Enhanced Metabolic Stability: The remarkable strength of the carbon-fluorine (C-F) bond renders it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at susceptible positions can significantly prolong a drug's half-life and improve its oral bioavailability.[1][2][3]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing drug-receptor interactions and solubility. It can also modulate lipophilicity, a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[2][3][4]

-

Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds. These interactions can enhance the binding affinity and selectivity of the drug for its target.[3]

Data Presentation: A Quantitative Look at Fluorinated Pyridine Derivatives

The following tables summarize key quantitative data for representative fluorinated pyridine derivatives, showcasing their synthesis yields and biological activities.

Table 1: Synthesis Yields of Fluorinated Pyridine Derivatives

| Compound | Synthetic Method | Starting Material | Reagents | Yield (%) | Reference |

| 2-Fluoro-6-phenylpyridine | C-H Fluorination | 2-Phenylpyridine | AgF₂, MeCN | 79-81 | --INVALID-LINK-- |

| 3-Fluoro-2,6-diphenylpyridine | Photoredox-Mediated Coupling | α,α-Difluoro-β-iodoketone, Silyl enol ether | Photoredox catalyst | 90 | --INVALID-LINK-- |

| Methyl 3-fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | 38 | --INVALID-LINK-- |

| 3-Fluoro-4-aminopyridine | Direct Radiofluorination of Pyridine N-oxide | 3-Bromo-4-nitropyridine N-oxide | TBAF, then Pd/C, H₂ | Quantitative (from intermediate) | --INVALID-LINK-- |

| 4-Fluoropyridine | Balz-Schiemann Reaction | 4-Aminopyridine | HBF₄, NaNO₂ | Not specified | --INVALID-LINK-- |

Table 2: Biological Activity of Fluorinated Pyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Cell Line | Reference |

| Pyrazolo[3,4-b]pyridines | TRKA | Compound A01 | 293 | - | --INVALID-LINK-- |

| Pyrazolo[3,4-b]pyridines | TRKA | Larotrectinib (reference) | 3.0 | - | --INVALID-LINK-- |

| 4-(2-Fluorophenoxy)pyridines | FLT3-ITD | Compound 13v | < 10 (cellular) | BaF₃-FLT3-ITD | --INVALID-LINK-- |

| Pyrimidine-based derivatives | Aurora A | Compound 13 | < 200 (proliferation) | SCLC cell lines | --INVALID-LINK-- |

Experimental Protocols: Synthesis of Key Fluorinated Pyridine Derivatives

This section provides detailed methodologies for the synthesis of fluorinated pyridines, highlighting key synthetic strategies.

Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine

This protocol describes the direct fluorination of a C-H bond adjacent to the nitrogen atom in a pyridine ring using silver(II) fluoride.

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Celite

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-phenylpyridine (1.0 equiv) in anhydrous MeCN, add AgF₂ (3.0 equiv) in one portion at ambient temperature.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically 90 minutes), filter the mixture through a pad of Celite, rinsing with MeCN.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between MTBE and 1M HCl.

-

Separate the layers and wash the organic layer with saturated aqueous NaCl.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-fluoro-6-phenylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol details the displacement of a nitro group with fluoride on a pyridine ring.

Materials:

-

Methyl 3-nitropyridine-4-carboxylate

-

Cesium fluoride (CsF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Pentane

-

Distilled water

Procedure:

-

To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 equiv) in dry DMSO, add CsF (5.0 equiv) under a nitrogen atmosphere.

-

Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction for completion by TLC.

-

After cooling to room temperature, add distilled water to the reaction mixture.

-

Extract the aqueous mixture with EtOAc.

-

Wash the combined organic extracts and concentrate in vacuo.

-

Purify the crude product by flash chromatography using a mixture of EtOAc and pentane as the eluent to yield methyl 3-fluoropyridine-4-carboxylate.[5]

Protocol 3: Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine

This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt.

Materials:

-

4-Aminopyridine

-

42% Aqueous tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

Procedure:

-

Dissolve 4-aminopyridine in 42% aqueous HBF₄ with gentle heating.

-

Cool the solution in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of NaNO₂ while maintaining a low temperature to form the diazonium salt.

-

Isolate the diazonium tetrafluoroborate salt by filtration.

-

Thermally decompose the dried diazonium salt, often in an inert high-boiling solvent, to yield 4-fluoropyridine.

-

Neutralize the reaction mixture with an aqueous solution of NaHCO₃.

-

Extract the product with CH₂Cl₂.

-

Dry the combined organic layers with anhydrous Na₂SO₄, followed by further drying with CaH₂.

-

Remove the solvent by distillation and purify the final product by vacuum transfer.[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the discovery and mechanism of action of fluorinated pyridine derivatives.

Caption: Mechanism of action of Sorafenib, a fluorinated pyridine-containing multi-kinase inhibitor.

Caption: General experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Caption: Logical relationship of fluorine incorporation and enhanced metabolic stability.

Conclusion

The discovery and development of fluorinated pyridine derivatives continue to be a vibrant and highly productive area of research in medicinal chemistry. The strategic introduction of fluorine offers a powerful tool to fine-tune the properties of pyridine-based drug candidates, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a robust toolkit for the synthesis of a diverse range of fluorinated pyridines, while the understanding of their mechanisms of action, as exemplified by Sorafenib, paves the way for the rational design of next-generation therapeutics. As our understanding of the nuanced effects of fluorination deepens, so too will our ability to harness its potential in the creation of innovative and life-saving medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. ClinPGx [clinpgx.org]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

An In-depth Technical Guide to the Initial Characterization of 5-Arylpyridine-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylpyridine-3-carbaldehydes represent a significant class of heterocyclic compounds that are gaining increasing attention in the fields of medicinal chemistry and materials science. The unique structural motif, featuring a pyridine ring substituted with an aryl group at the 5-position and a carbaldehyde at the 3-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety, a common feature in many biologically active compounds, offers favorable pharmacokinetic properties, while the aryl substituent allows for the fine-tuning of electronic and steric properties, and the reactive carbaldehyde group serves as a key handle for further synthetic modifications. This guide provides a comprehensive overview of the initial characterization of 5-arylpyridine-3-carbaldehydes, focusing on their synthesis, physicochemical properties, spectroscopic data, and potential biological activities.

Synthesis

The construction of the 5-arylpyridine-3-carbaldehyde scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between a pyridine derivative and an aryl boronic acid or ester.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. In the context of 5-arylpyridine-3-carbaldehydes, the reaction typically involves the coupling of a 5-halopyridine-3-carbaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base.

A general workflow for the synthesis is depicted below:

Caption: Synthetic workflow for 5-arylpyridine-3-carbaldehydes.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Phenylpyridine-3-carbaldehyde

This protocol is a representative example for the synthesis of a 5-arylpyridine-3-carbaldehyde via a Suzuki-Miyaura coupling reaction.

Materials:

-

5-Bromopyridine-3-carbaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromopyridine-3-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

A solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask.

-

The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

-

The mixture is then heated to reflux (approximately 80-90 °C) and stirred under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-phenylpyridine-3-carbaldehyde.

Physicochemical and Spectroscopic Characterization

The initial characterization of newly synthesized 5-arylpyridine-3-carbaldehydes involves the determination of their physicochemical properties and a thorough analysis of their spectroscopic data to confirm their structure and purity.

Physicochemical Properties

Key physicochemical properties for a selection of 5-arylpyridine-3-carbaldehydes are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Compound | Aryl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1 | Phenyl | C₁₂H₉NO | 183.21 | 68-70 |

| 2 | 4-Methoxyphenyl | C₁₃H₁₁NO₂ | 213.23 | 98-100 |

| 3 | 4-Chlorophenyl | C₁₂H₈ClNO | 217.65 | 110-112 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of 5-arylpyridine-3-carbaldehydes. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide definitive evidence of the target molecule's identity.

Table of Spectroscopic Data for 5-Phenylpyridine-3-carbaldehyde:

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.15 (s, 1H, -CHO), 9.10 (d, J = 2.0 Hz, 1H, Py-H2), 8.85 (d, J = 2.0 Hz, 1H, Py-H6), 8.30 (t, J = 2.0 Hz, 1H, Py-H4), 7.65-7.50 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.5 (-CHO), 154.0, 151.5, 137.0, 136.5, 133.0, 130.0, 129.5, 128.0 |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1705 (C=O aldehyde), 1590, 1480 (C=C, C=N) |

| Mass Spec. (ESI-MS) | m/z 184.07 [M+H]⁺ |

Table of Spectroscopic Data for 5-(4-Methoxyphenyl)pyridine-3-carbaldehyde:

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.12 (s, 1H, -CHO), 9.05 (d, J = 2.0 Hz, 1H, Py-H2), 8.80 (d, J = 2.0 Hz, 1H, Py-H6), 8.25 (t, J = 2.0 Hz, 1H, Py-H4), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.6 (-CHO), 160.5, 153.8, 151.2, 136.8, 132.5, 129.0, 128.5, 114.5, 55.5 (-OCH₃) |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1700 (C=O aldehyde), 1610, 1510 (C=C, C=N), 1250 (C-O) |

| Mass Spec. (ESI-MS) | m/z 214.08 [M+H]⁺ |

Potential Biological Activities and Applications

While specific biological data for 5-arylpyridine-3-carbaldehydes is an emerging area of research, the broader class of aryl-pyridine derivatives has demonstrated a wide range of pharmacological activities.[1] These compounds are recognized as privileged structures in drug discovery.

The presence of the pyridine ring can enhance the solubility and bioavailability of drug candidates.[2] Aryl-substituted pyridines have been reported to exhibit various biological activities, including:

-

Antimicrobial Activity: Many pyridine derivatives have shown potent activity against a range of bacterial and fungal pathogens.[3]

-

Anticancer Activity: The aryl-pyridine scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[4]

-

Antiviral Activity: Certain 5-aryl-cyclopenta[c]pyridine derivatives have shown promising activity against plant viruses.[1]

-

Enzyme Inhibition: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, enabling interactions with biological targets such as enzymes.

The carbaldehyde group at the 3-position provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for enhanced biological activity.

Conclusion

5-Arylpyridine-3-carbaldehydes are a promising class of compounds with significant potential in drug discovery and materials science. Their synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The initial characterization, encompassing physicochemical and spectroscopic analysis, provides a solid foundation for further investigation. The known biological activities of related aryl-pyridine structures suggest that this scaffold is a valuable starting point for the development of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of 5-arylpyridine-3-carbaldehyde derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reactivity of Pyyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carbaldehyde, also known as nicotin-aldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity is governed by the interplay between the electron-withdrawing nature of the pyridine ring and the electrophilic character of the aldehyde functionality. This guide provides a comprehensive overview of the fundamental reactivity of pyridine-3-carbaldehyde, including its physicochemical properties, and detailed discussions on its participation in key organic transformations. This document aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyridine-containing molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of pyridine-3-carbaldehyde is essential for its effective use in chemical synthesis and analysis. Key data is summarized in the tables below.

Table 1: Physicochemical Properties of Pyridine-3-carbaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [1] |

| Molecular Weight | 107.11 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2][3] |

| Melting Point | 7-8 °C | [1][3] |

| Boiling Point | 95–97 °C at 15 mmHg | [1][3] |

| Density | 1.141 - 1.146 g/mL at 20 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.5470 - 1.5510 | [2][4] |

| Flash Point | 60 °C (140 °F) | [2] |

| Water Solubility | Miscible | [5] |

| logP (octanol/water) | 0.894 | [5] |

| pKa | 3.43 ± 0.10 (Predicted) | [3] |

Table 2: Spectroscopic Data for Pyridine-3-carbaldehyde

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): 10.1 (s, 1H, CHO), 9.1 (d, 1H), 8.8 (dd, 1H), 8.2 (d, 1H), 7.5 (dd, 1H) | [6] |

| ¹³C NMR | δ (ppm): 192.9, 154.3, 151.7, 136.0, 131.5, 124.2 | [6] |

| IR (Infrared) | ν (cm⁻¹): ~1700 (C=O stretch), ~2820, ~2720 (C-H stretch of aldehyde) | [7][8] |

| Mass Spec (MS) | m/z: 107 (M+), 106, 79, 78, 52, 51 | [9] |

Core Reactivity and Key Transformations

The reactivity of pyridine-3-carbaldehyde is characterized by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The pyridine nitrogen can also influence reactivity by acting as a base or by coordinating to metal catalysts.

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.

Grignard reagents add to the carbonyl group to form secondary alcohols. The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.

Experimental Protocol: Synthesis of Phenyl(pyridin-3-yl)methanol

-

To a solution of phenylmagnesium bromide (1.1 equivalents) in dry diethyl ether, cooled to 0 °C under an inert atmosphere, a solution of pyridine-3-carbaldehyde (1.0 equivalent) in dry diethyl ether is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford phenyl(pyridin-3-yl)methanol.

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. The reaction of pyridine-3-carbaldehyde with a phosphorus ylide yields a substituted styrene derivative.

Experimental Protocol: Synthesis of 3-(2-phenylethenyl)pyridine

-

To a suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in dry tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium or sodium hydride is added to generate the ylide.

-

The resulting deep red or orange solution is stirred at 0 °C for 30 minutes.

-

A solution of pyridine-3-carbaldehyde (1.0 equivalent) in dry THF is then added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Condensation Reactions

Pyridine-3-carbaldehyde is an excellent substrate for various condensation reactions, leading to the formation of new carbon-carbon bonds and diverse molecular scaffolds.

This reaction involves the condensation of pyridine-3-carbaldehyde with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation with Malononitrile

-

In a flask, dissolve pyridine-3-carbaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a 1:1 mixture of water and ethanol.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The product often precipitates out of the reaction mixture upon formation.

-

After the reaction is complete (typically within 30 minutes to a few hours), the solid product is collected by filtration, washed with cold ethanol, and dried.

The yields for this reaction are generally high, often exceeding 90%.

| Active Methylene Compound | Product | Yield (%) |

| Malononitrile | 2-(pyridin-3-ylmethylene)malononitrile | ~95 |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-3-yl)acrylate | ~92 |

| Cyanoacetamide | 2-cyano-3-(pyridin-3-yl)acrylamide | ~90 |

In the presence of a base, pyridine-3-carbaldehyde can react with enolizable ketones or aldehydes in an aldol condensation to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.